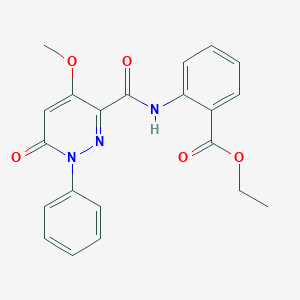

ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like the one you mentioned often belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications including pharmaceuticals, plastics, and fragrances due to their diverse chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is a rapid and easy synthesis of highly functionalized heterocycles .Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied, depending on the specific reactants and conditions. They often involve various types of organic reactions, including condensation reactions, cycloadditions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. These might include measuring its melting point, determining its solubility in various solvents, and conducting spectroscopic analyses to determine its structure .Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is synthesized through the Biginelli reaction, a versatile method for constructing heterocycles. Its structural complexity and functional groups make it an attractive scaffold for designing novel drugs. Researchers explore its potential as an anticancer agent, kinase inhibitor, or other therapeutic targets .

Anticancer Activity

The pharmacological effects of 3,4-dihydropyrimidinones (DHPMs) have been widely investigated. Some DHPMs, including LaSOM® 293, exhibit promising anticancer properties. For instance, Monastrol, a DHPM, inhibits kinesin-5, leading to cell cycle arrest and apoptosis. LaSOM® 293 may similarly impact cancer cell growth .

Antiviral Agents

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate derivatives could be explored as antiviral agents. Similar compounds have shown activity against hepatitis C virus (HCV). Investigating their efficacy and mechanism of action could lead to new antiviral therapies .

Organic Synthesis and Heterocyclic Chemistry

LaSOM® 293’s synthesis involves the Biginelli reaction, which is a powerful tool for creating complex heterocycles. Researchers interested in developing novel synthetic methodologies or exploring new reaction pathways may find this compound valuable .

Materials Science and Functional Materials

Functionalized heterocycles like LaSOM® 293 can serve as building blocks for materials with specific properties. Researchers might investigate its use in organic electronics, sensors, or other functional materials .

Chemical Biology and Enzyme Inhibition

Understanding how LaSOM® 293 interacts with biological targets is crucial. It could be tested against specific enzymes or receptors to assess its inhibitory activity. Such studies contribute to our knowledge of structure-activity relationships and guide drug design .

Mechanism of Action

Target of Action

Similar compounds have been reported to have significant antibacterial activity , suggesting that the compound might target bacterial cells.

Mode of Action

Based on the structural similarity to other compounds, it can be hypothesized that the compound might interact with its targets through non-covalent interactions .

Biochemical Pathways

Similar compounds have been reported to affect the cell cycle, leading to cellular apoptosis .

Result of Action

Similar compounds have been reported to have significant antibacterial activity , suggesting that the compound might have a similar effect.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-3-29-21(27)15-11-7-8-12-16(15)22-20(26)19-17(28-2)13-18(25)24(23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCZOGYJHGTZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545740.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B6545741.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545754.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide](/img/structure/B6545761.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6545768.png)

![1,4-dimethyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzene-1,4-dicarboxylate](/img/structure/B6545774.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B6545776.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,3,4-trifluorophenyl)benzamide](/img/structure/B6545782.png)

![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)

![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)

![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)